6-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
This compound is a heterocyclic organic molecule featuring a tetrahydropyrimidine-2,4-dione core fused with a 1,2,4-triazole moiety. Key structural elements include:
- 1,2,4-Triazole substituent: A five-membered aromatic ring with three nitrogen atoms, known for its role in enhancing biological activity and metal coordination .
- Sulfanyl linkage: A thioether group (-S-) connecting the triazole to a 2-(4-chlorophenyl)-2-oxoethyl chain. This group may influence lipophilicity and redox activity .
- Aromatic substituents: A 4-(2,5-dimethylphenyl) group on the triazole and a 4-chlorophenyl group on the oxoethyl chain, which modulate steric and electronic properties .
Synthetic routes likely involve multi-step condensation and cyclization reactions, similar to methods described for structurally related hydantoin and triazole derivatives (e.g., refluxing with carbon disulfide and potassium hydroxide) . Potential applications include antimicrobial or antiviral activity, inferred from analogs with triazole and pyrimidine-dione motifs .
Properties
IUPAC Name |
6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O3S/c1-13-3-4-14(2)18(9-13)29-20(10-17-11-21(31)26-22(32)25-17)27-28-23(29)33-12-19(30)15-5-7-16(24)8-6-15/h3-9,11H,10,12H2,1-2H3,(H2,25,26,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPLSZZPPXOPEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Cl)CC4=CC(=O)NC(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the triazole ring.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions.
Final Assembly: The final compound is assembled by linking the triazole and pyrimidine rings through a sulfanyl bridge.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: Reduction reactions can occur at the oxoethyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups in place of the chlorine atom.
Scientific Research Applications
Antifungal Activity
Triazole derivatives are well-known for their antifungal properties. Research has shown that compounds containing the triazole ring exhibit significant activity against various fungal strains. The presence of the sulfanyl group in this compound may enhance its interaction with fungal cell membranes, leading to increased efficacy against fungal pathogens .
Antibacterial Properties
Compounds similar to this one have demonstrated notable antibacterial activity. The incorporation of the chlorophenyl group is believed to contribute to the compound's ability to disrupt bacterial cell wall synthesis or function . Studies have indicated that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Anticancer Potential
The tetrahydropyrimidine structure is associated with various anticancer activities. Preliminary studies suggest that compounds with similar frameworks can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle progression . Ongoing research aims to explore the specific mechanisms by which this compound may exert anticancer effects.
Case Study 1: Antifungal Activity Assessment
A study evaluated the antifungal activity of various triazole derivatives against Candida albicans. The results indicated that compounds structurally similar to our target compound exhibited minimum inhibitory concentrations (MIC) in the low micromolar range, suggesting strong antifungal potential .
Case Study 2: Antibacterial Efficacy
In another investigation focusing on antibacterial properties, a series of synthesized triazoles were tested against Escherichia coli and Staphylococcus aureus. Results showed that certain derivatives significantly inhibited bacterial growth at concentrations as low as 10 µg/mL .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole and pyrimidine rings can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogs from the literature:
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Variations: The target compound’s tetrahydropyrimidine-2,4-dione core differs from benzothienopyrimidinone () and pyrimidine () analogs, impacting ring strain and hydrogen-bonding capacity. Triazole-thiadiazole hybrids () exhibit antiviral activity, suggesting the target compound’s triazole moiety may confer similar bioactivity .
Substituent Effects: The 4-chlorophenyl group enhances lipophilicity and may improve membrane permeability compared to purely aliphatic substituents .
Synthetic Approaches :
- Thioether linkages (e.g., -S- in the target compound and ) are often introduced via nucleophilic substitution or condensation reactions .
- Triazole rings are typically synthesized using Huisgen cycloaddition or condensation of thiosemicarbazides .
Chlorophenyl-substituted analogs () are often explored for their electron-withdrawing effects, which may enhance binding to biological targets .
Biological Activity
The compound 6-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 534.8 g/mol. The structure features multiple functional groups that contribute to its biological activity.
Research indicates that the compound exhibits various biological activities primarily through:
- Antimicrobial Activity : The presence of the triazole ring is crucial for antimicrobial properties. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Anticancer Activity : Studies suggest that derivatives of this compound can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various pathways.
Antimicrobial Activity
The compound has been tested against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1.0 |
| Escherichia coli | 16.0 |
| Pseudomonas aeruginosa | 32.0 |
These results demonstrate significant antimicrobial activity, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics.
Anticancer Activity
In vitro studies have shown that the compound can reduce cell viability in various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Caco-2 (colorectal cancer) | 5.0 |
| A549 (lung cancer) | 10.0 |
| MCF-7 (breast cancer) | 8.0 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound has promising anticancer properties.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study published in MDPI demonstrated that compounds similar to this one exhibited broad-spectrum antimicrobial activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus). The study highlighted the importance of structural modifications in enhancing activity against resistant strains .
- Anticancer Research : Another investigation focused on the anticancer effects of triazole derivatives indicated that these compounds could effectively induce apoptosis in cancer cells via mitochondrial pathways. In this study, the compound showed enhanced cytotoxicity compared to standard chemotherapy agents .
- Structure-Activity Relationship (SAR) : Research into SAR revealed that specific substitutions on the triazole and pyrimidine rings significantly affect biological activity. For instance, the introduction of electron-withdrawing groups increased potency against certain cancer cell lines .
Q & A
Basic: What are the critical steps to ensure high-purity synthesis of this compound?
Answer:
The synthesis involves multi-step organic reactions requiring stringent control of reaction parameters (e.g., temperature, solvent polarity, and catalyst loading). Key steps include:
- Purification: Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates.
- Condition Optimization: Adjust pH and reaction time to minimize side products, particularly during sulfanyl group incorporation and triazole ring formation .
- Purity Validation: Employ HPLC with UV detection (λ = 254 nm) and mass spectrometry to confirm purity (>95%) .
Basic: Which spectroscopic techniques are essential for confirming structural integrity?
Answer:
- NMR Spectroscopy: Use H and C NMR to verify substituent positions (e.g., 4-chlorophenyl and dimethylphenyl groups) and confirm stereochemistry.
- IR Spectroscopy: Identify key functional groups (e.g., C=O at ~1700 cm and S-C stretching at ~650 cm) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight accuracy (Δ < 2 ppm) .
Advanced: How can computational methods optimize the synthesis pathway?
Answer:
- Reaction Path Search: Apply quantum chemical calculations (e.g., DFT) to model transition states and predict energy barriers for key steps like triazole cyclization .
- AI-Driven Optimization: Use machine learning (ML) to analyze reaction parameters (e.g., solvent effects, catalyst efficiency) and recommend optimal conditions via platforms like COMSOL Multiphysics .
- Feedback Loops: Integrate experimental data into computational models to refine predictions iteratively .
Advanced: How can researchers resolve contradictions between spectroscopic and crystallographic data?
Answer:
- Cross-Validation: Re-run experiments under controlled conditions (e.g., inert atmosphere) to exclude environmental artifacts.
- Advanced Diffraction: Perform single-crystal X-ray diffraction to resolve ambiguities in substituent orientation or tautomeric forms .
- Dynamic NMR: Study temperature-dependent shifts to identify conformational flexibility that may explain discrepancies .
Advanced: What methodologies are recommended for analyzing the compound’s enzyme inhibition potential?
Answer:
- In Vitro Assays: Use fluorescence-based kinase inhibition assays (e.g., ADP-Glo™) with IC determination across concentrations (1 nM–100 µM) .
- Molecular Docking: Perform in silico docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes like cyclin-dependent kinases .
- Structure-Activity Relationship (SAR): Synthesize analogs with modified sulfanyl or triazole groups to identify critical pharmacophores .
Basic: How to design a robust biological activity assay for this compound?
Answer:
- Cell-Based Assays: Use cancer cell lines (e.g., MCF-7 or HeLa) for cytotoxicity studies with MTT assays (48–72 hr exposure).
- Control Experiments: Include positive controls (e.g., doxorubicin) and solvent-only controls to validate specificity .
- Dose-Response Curves: Generate data across a logarithmic concentration range (0.1–100 µM) to calculate EC values .
Advanced: How do quantum chemical calculations elucidate the compound’s reactivity?
Answer:
- Frontier Molecular Orbital (FMO) Analysis: Compute HOMO-LUMO gaps to predict sites of electrophilic/nucleophilic attack (e.g., sulfanyl group reactivity) .
- Solvent Effects: Use COSMO-RS models to simulate solvent interactions and their impact on reaction kinetics .
- Charge Distribution Mapping: Visualize electrostatic potential surfaces to identify regions prone to hydrogen bonding or π-π stacking .
Advanced: What strategies address challenges in characterizing heterocyclic system reactivity?
Answer:
- Kinetic Studies: Monitor reaction progress via in situ FTIR or Raman spectroscopy to identify rate-determining steps (e.g., triazole ring closure) .
- Isotopic Labeling: Use N-labeled precursors to track nitrogen migration during heterocycle formation .
- Trapping Intermediates: Employ low-temperature NMR to stabilize and characterize transient species (e.g., thiolate intermediates) .
Basic: What are best practices for handling this compound in laboratory settings?
Answer:
- Safety Protocols: Use fume hoods and personal protective equipment (PPE) due to potential toxicity of chlorophenyl and sulfanyl groups .
- Storage: Store under inert gas (N or Ar) at –20°C to prevent oxidation or hydrolysis .
- Waste Disposal: Neutralize acidic/basic byproducts before disposal in accordance with institutional chemical hygiene plans .
Advanced: How to investigate environmental degradation pathways of this compound?
Answer:
- Photolysis Studies: Expose the compound to UV light (λ = 254–365 nm) and analyze degradation products via LC-MS .
- Microbial Biodegradation: Use soil slurry assays with GC-MS to track metabolite formation under aerobic/anaerobic conditions .
- Computational Lifespan Modeling: Apply QSAR models to predict half-lives in aquatic and terrestrial environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
